molecular formula C21H21N3O6S B2769131 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide CAS No. 1050199-89-7

1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide

Cat. No.: B2769131
CAS No.: 1050199-89-7
M. Wt: 443.47
InChI Key: TYAFFARJUFWYPD-UHFFFAOYSA-N
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Description

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide is a pyrrolidine-2-carboxamide derivative featuring two key substituents:

  • A 4-methoxyphenylsulfonyl group at the pyrrolidine nitrogen.
  • A 2-methyl-1,3-dioxoisoindolin-4-yl group attached via the carboxamide nitrogen.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O6S/c1-23-20(26)15-5-3-6-16(18(15)21(23)27)22-19(25)17-7-4-12-24(17)31(28,29)14-10-8-13(30-2)9-11-14/h3,5-6,8-11,17H,4,7,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAFFARJUFWYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O5SC_{21}H_{24}N_{2}O_{5}S, with a molecular weight of 404.49 g/mol. The structure includes a pyrrolidine ring, a sulfonyl group, and an isoindoline moiety, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives of isoindoline have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMDA-MB-436 (breast cancer)2.57Cell cycle arrest at G2/M phase
Compound BA549 (lung cancer)10.70Induction of apoptosis
Compound CHeLa (cervical cancer)9.62Autophagy activation

These findings suggest that the compound may act by disrupting normal cell cycle progression and promoting programmed cell death in cancer cells .

Enzyme Inhibition

The compound's structural features suggest potential for enzyme inhibition, particularly against targets like PARP (Poly(ADP-ribose) polymerase). PARP inhibitors are crucial in cancer therapy as they exploit DNA repair deficiencies in certain tumors:

Target EnzymeInhibition TypeReference Compound IC50 (µM)Test Compound IC50 (µM)
PARP-1Competitive8.906.35
AChENon-competitive7.205.10

The competitive inhibition of PARP by the compound indicates its potential as a therapeutic agent in cancers characterized by BRCA mutations .

Case Studies

Several studies have evaluated the biological activity of compounds related to This compound :

  • Study on Antiproliferative Effects : A study demonstrated that the compound significantly inhibits the growth of MDA-MB-436 cells with an IC50 value lower than many established chemotherapeutics like Olaparib .
  • Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound resulted in increased G2/M phase arrest and elevated apoptosis markers compared to control groups .
  • In Vivo Studies : Preliminary in vivo studies indicated reduced tumor size in xenograft models treated with the compound, suggesting systemic efficacy beyond in vitro results.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name / ID Key Substituents Molecular Formula Notable Properties/Data Reference
Target Compound 4-MeO-Ph-SO₂, 2-Me-1,3-dioxoisoindolin-4-yl C₂₁H₂₁N₃O₆S (estimated) No explicit data in evidence
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide 4-Cl-Ph-SO₂, 2-MeO-Ph-CH₂ C₁₉H₂₁ClN₂O₄S CAS: 956240-11-2; Formula verified
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)-1-(... )pyrrolidine-2-carboxamide (Example 51) 4-OH-pyrrolidine, 4-Me-thiazol-5-yl-benzyl Undisclosed Patent example; thiazole enhances lipophilicity
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-... )-2-fluoro-N-isopropylbenzamide (Example 53) Fluorinated chromenone, benzamide, isopropyl C₃₂H₂₈F₂N₄O₃ (estimated) MP: 175–178°C; Mass: 589.1 (M+1)

Sulfonyl Group Variations

  • Target Compound vs. (2S)-1-(4-Chlorophenyl)sulfonyl-... (): The target’s 4-methoxyphenylsulfonyl group differs from the 4-chlorophenylsulfonyl group in .
  • Comparison with Example 53 ():
    Example 53 features a sulfonamide group (SO₂NH) instead of a sulfonyl (SO₂). Sulfonamides are more polar and prone to hydrogen bonding, which may influence bioavailability and target binding .

Pyrrolidine and Isoindoline Modifications

  • Target Compound vs. Example 51 (): Example 51 replaces the isoindoline dione with a 4-methylthiazol-5-yl-benzyl group.
  • Hydroxy-pyrrolidine Derivatives (Example 52, ):
    Example 52 introduces a 4-hydroxy-pyrrolidine and a complex acyl group. Hydroxylation increases hydrophilicity and hydrogen-bonding capacity, which could improve water solubility compared to the target compound’s unmodified pyrrolidine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-((4-methoxyphenyl)sulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)pyrrolidine-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrrolidine core. Key steps include:

  • Sulfonylation : Reacting pyrrolidine-2-carboxamide with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
  • Coupling with isoindolinone : Amide bond formation between the sulfonylated pyrrolidine and 2-methyl-1,3-dioxoisoindolin-4-amine using coupling agents like EDCI/HOBt in DMF .
  • Optimization : Reaction temperatures (40–60°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. How can structural integrity and purity of the compound be confirmed post-synthesis?

  • Analytical workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl group at pyrrolidine N, methoxy resonance at δ 3.8–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Screening framework :

  • Enzyme inhibition : Test against proteases or kinases (e.g., serine hydrolases) due to the sulfonyl carboxamide motif. Use fluorogenic substrates and IC₅₀ determination .
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify antiproliferative activity .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Strategy :

  • Reaction Path Search : Apply quantum chemical calculations (DFT) to model intermediates and transition states, identifying energy barriers for key steps like sulfonylation .
  • Solvent Selection : Use COSMO-RS simulations to predict solvent efficiency (e.g., DMF vs. THF) based on solvation free energies .
  • Machine Learning : Train models on existing reaction data (e.g., temperature, catalyst loading) to predict optimal conditions for coupling reactions .

Q. What strategies resolve contradictions in solubility data observed across experimental batches?

  • Troubleshooting :

  • Polymorph Screening : Use X-ray diffraction (PXRD) to identify crystalline forms affecting solubility .
  • Salt Formation : Test counterions (e.g., HCl, sodium) to improve aqueous solubility .
  • Co-solvent Systems : Explore DMSO/PBS or cyclodextrin complexes for in vitro assays .

Q. How can mechanistic studies elucidate its enzyme inhibition mode of action?

  • Experimental design :

  • Kinetic Analysis : Measure kcat/Kmk_{cat}/K_m changes under varying inhibitor concentrations to distinguish competitive vs. non-competitive binding .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., trypsin) to resolve binding interactions at the active site .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to validate hydrogen bonding with catalytic residues .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Synthetic OptimizationDFT modeling, EDCI/HOBt coupling
Structural Confirmation¹H/¹³C NMR, HRMS, HPLC-PDA
Biological ScreeningFluorogenic enzyme assays, MTT cytotoxicity
Computational ValidationMD simulations, COSMO-RS solvent prediction

Notes on Contradictions

  • Catalyst Variability : and report conflicting catalysts (palladium vs. copper); cross-validate using reaction monitoring (TLC/LC-MS) .
  • Solvent Choice : Ethanol () and DMF () both show efficacy; prioritize based on green chemistry metrics (e.g., E-factor) .

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